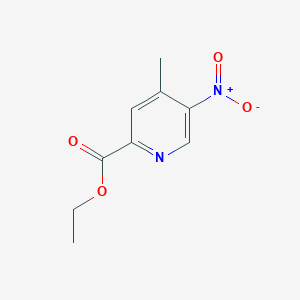

Ethyl 4-methyl-5-nitropicolinate

Descripción general

Descripción

Ethyl 4-methyl-5-nitropicolinate (EMNP) is a synthetic compound that has been studied for its potential applications in various scientific areas, including organic synthesis and biochemistry. EMNP is one of the most widely studied nitropicolinates, a family of compounds that contain a nitro group and a carboxylic acid group. EMNP has been used in numerous studies due to its unique properties, such as its stability, solubility, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds Ethyl 4-methyl-5-nitropicolinate serves as an important intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in the development of pharmaceuticals and agrochemicals. A study outlined a method for synthesizing polyfunctionally substituted cinnolines, which are prominent structures in many biologically active molecules, by reacting ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins. This process, facilitated by microwave irradiation, exemplifies the compound's role in creating complex heterocyclic frameworks with potential therapeutic applications (Hameed et al., 2017).

Advanced Material Synthesis The compound also finds applications in the synthesis of materials with unique properties. For instance, Ethyl 4-(4-Nitrophenoxy) picolinate, a derivative, has been synthesized as an intermediate for producing various biologically active compounds. The methodology involves a three-step synthesis from 2-picolinic acid, showcasing the adaptability of this compound derivatives in generating complex molecules for material science applications (Xiong et al., 2019).

Environmental Applications In environmental science, derivatives of this compound have been employed in the analysis of pollutants. For example, a liquid chromatography with electrochemical detection method was developed for the sensitive determination of nitropesticides in water samples, illustrating the compound's relevance in environmental monitoring and pollution control (Galeano-Díaz et al., 2000).

Antimicrobial Research Research on nitroimidazole derivatives, which can be synthesized from this compound, has shown promising antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance, underscoring the compound's potential in medicinal chemistry (Benkli et al., 2003).

Direcciones Futuras

The future directions of Ethyl 4-methyl-5-nitropicolinate could involve its continued use in the synthesis of various nitrogen-containing heterocycles. Its potential applications in other areas of research or industry would likely depend on further studies and developments in related fields.

Relevant Papers While specific papers on this compound were not found in the search results, there are papers on related topics such as the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids . These papers could potentially provide more insight into the properties and applications of this compound and similar compounds.

Propiedades

IUPAC Name |

ethyl 4-methyl-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHWIVMKQWHMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

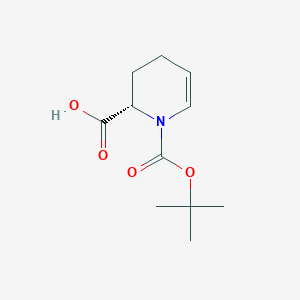

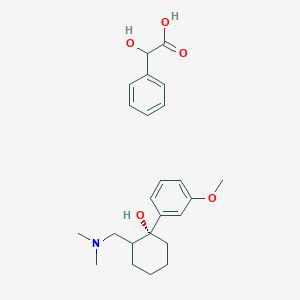

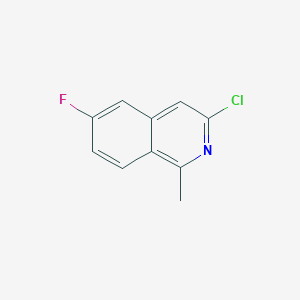

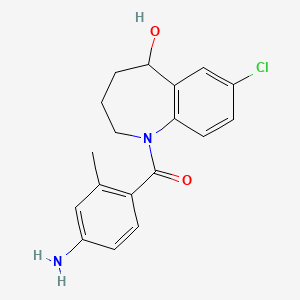

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

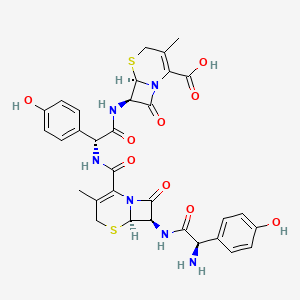

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.